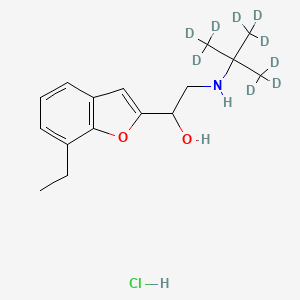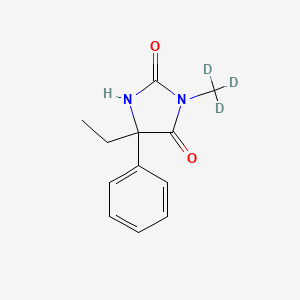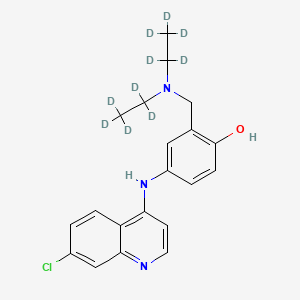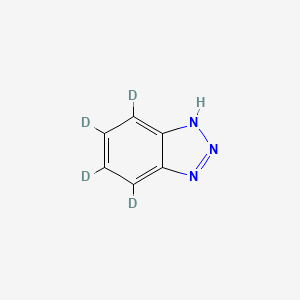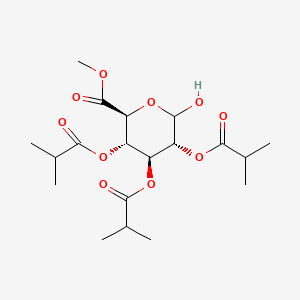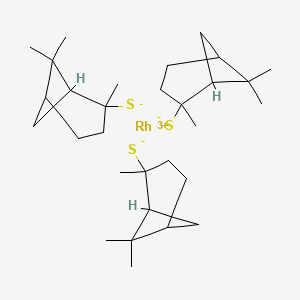
Tianeptine Metabolite MC5-d4 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tianeptine Metabolite MC5-d4 Sodium Salt is an active metabolite of the atypical antidepressant tianeptine . It is formed from tianeptine by β-oxidation . This substance acts as an atypical agonist of the μ-opioid receptors with a clinically insignificant effect on the δ- and κ-opioid receptors .
Synthesis Analysis
The disposition of the antidepressant tianeptine and its MC5 metabolite was studied following a single 12.5 mg oral dose of tianeptine sodium salt in 20 patients with chronic renal failure . A simple, fast, and reliable analytical method for the simultaneous determination of tianeptine and MC5 metabolite in rats plasma and liver perfusate using small sample volumes was developed and validated .Molecular Structure Analysis
The molecular formula of this compound is C19H16D4ClN2NaO4S, and its molecular weight is 434.91 .Chemical Reactions Analysis
Following an intravenous administration of tianeptine, pharmacokinetic parameters were calculated by non-compartmental analysis. The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . Mass spectrometric analysis of rat bile indicated that tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates .Physical and Chemical Properties Analysis
The molecular weight of this compound is 434.91, and its molecular formula is C19H16D4ClN2NaO4S .Scientific Research Applications
Pharmacokinetic Studies
High-Performance Liquid Chromatographic Determination : A study by Gaulier et al. (2000) developed an improved analytical method for the quantitative measurement of tianeptine and its main metabolite MC5 in human plasma. This method is crucial for pharmacokinetic studies, allowing precise measurement and understanding of the drug and its metabolites' behavior in the human body (Gaulier et al., 2000).
Preclinical Study in Rats : Zahar et al. (2018) formulated a method for the simultaneous quantification of tianeptine and its main active metabolite, tianeptine MC5, in rat plasma and brain tissue. This method supported a preclinical study, providing insights into the distribution and concentration of the drug and its metabolite in biological systems (Zahar et al., 2018).
Metabolism and Elimination
- Metabolite Analysis in Rats : Szafarz et al. (2017) focused on the pharmacokinetics of tianeptine and MC5, studying their behavior after different administration routes in rats. This research is vital for understanding the metabolic pathways and elimination of the drug and its metabolite, contributing to safer and more effective drug use (Szafarz et al., 2017).
Tianeptine and MC5 Kinetic Profiles
- Kinetic Profiles in Rats : Couet et al. (2010) determined the kinetic profiles of tianeptine and its main metabolite MC5 in plasma, blood, and brain after administration in rats. Understanding the kinetics is crucial for the proper timing and dosing of the drug in clinical settings (Couet et al., 2010).
Mechanism of Action
- Tianeptine, a tricyclic compound, acts as a selective facilitator of 5-HT (serotonin) uptake both in vitro and in vivo .
- It is unlikely that direct modulation of the serotonin system underlies its antidepressant effects .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
No special measures are required for handling Tianeptine Metabolite MC5-d4 Sodium Salt. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. It generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .
Future Directions
The pharmacokinetics of both tianeptine and MC5 after intravenous or intraperitoneal administration of the parent drug as well as the metabolic ratio of MC5 in rats have been investigated . The PK model with a metabolite compartment developed in this study for both tianeptine and MC5 metabolite after two routes of administration may facilitate tianeptine dosage selection for the prospective pharmacological experiments .
Biochemical Analysis
Biochemical Properties
Tianeptine Metabolite MC5-d4 Sodium Salt plays a significant role in biochemical reactions, particularly in the context of drug metabolism. It interacts with various enzymes and proteins involved in the metabolic pathways of Tianeptine. One of the key enzymes it interacts with is cytochrome P450, which is responsible for the oxidative metabolism of many drugs. The interaction between this compound and cytochrome P450 enzymes can influence the rate of metabolism and the formation of other metabolites. Additionally, this compound may interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways, particularly those involving serotonin and dopamine. This compound has been observed to enhance the uptake of serotonin in certain brain regions, which can impact neurotransmitter levels and signaling. Furthermore, this compound may affect gene expression related to neurotransmitter synthesis and release, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to serotonin transporters, enhancing the reuptake of serotonin into presynaptic neurons. This action increases the availability of serotonin in the synaptic cleft, which can have antidepressant effects. Additionally, this compound may inhibit the uptake of dopamine, further influencing neurotransmitter dynamics. These binding interactions and enzyme modulations contribute to the compound’s overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent results in in vitro and in vivo experiments. Prolonged exposure to certain environmental factors may lead to degradation, potentially altering its efficacy and impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enhanced serotonin uptake and improved mood-related behaviors. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Animal studies have indicated that excessive doses of this compound can lead to neurotoxicity and other harmful effects, highlighting the importance of dosage regulation in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of Tianeptine. It interacts with enzymes such as cytochrome P450, which facilitate its conversion into other metabolites. These metabolic pathways can influence the overall pharmacokinetic profile of Tianeptine, affecting its absorption, distribution, metabolism, and excretion. The presence of deuterium in this compound allows for precise tracking of these metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins that facilitate its movement across cellular membranes, ensuring its proper localization within target cells. Additionally, binding proteins may play a role in its distribution, affecting its accumulation in specific tissues. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to synaptic vesicles in neuronal cells, where it can exert its effects on neurotransmitter uptake and release. Understanding the subcellular localization of this compound provides insights into its precise mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1/i4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYSEZGRQUELJJ-HGFPCDIYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)[O-])C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
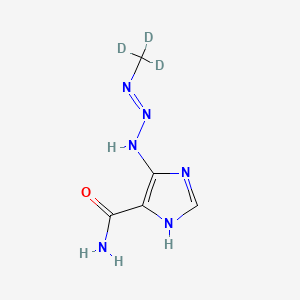
![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)
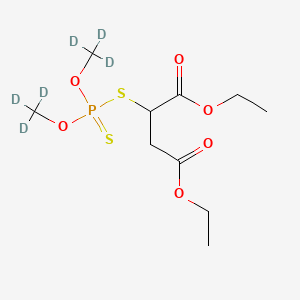

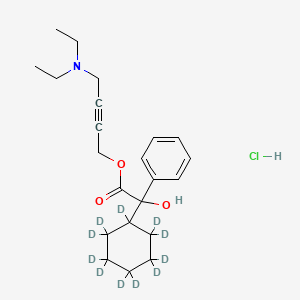
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
